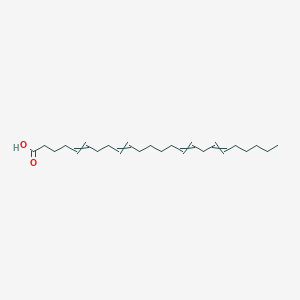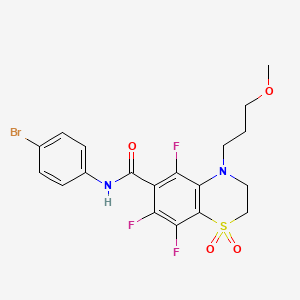![molecular formula C14H14N2O3 B12627087 N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea CAS No. 919996-75-1](/img/structure/B12627087.png)
N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea is a chemical compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications. The structure of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea consists of a urea backbone with a hydroxy group and a phenoxyphenylmethyl substituent, which imparts unique characteristics to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia to form the urea derivative . This method, however, is not environmentally friendly due to the use of phosgene.
An alternative, more environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and suitable for gram-scale synthesis, making it ideal for industrial production.
Industrial Production Methods
Industrial production of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea follows similar synthetic routes but on a larger scale. The process is optimized for economy and ease of execution, often prioritizing cost-effectiveness over environmental considerations . there is a growing emphasis on developing resource-efficient and environmentally friendly production methods to minimize the environmental impact of high-volume chemical manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenoxyphenylmethyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The hydroxy group and phenoxyphenylmethyl substituent play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea can be compared with other N-substituted ureas, such as:
- N-Hydroxy-N’-[(4-methoxyphenyl)methyl]urea
- N-Hydroxy-N’-[(3-chlorophenyl)methyl]urea
- N-Hydroxy-N’-[(2,4-dimethylphenyl)methyl]urea
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties
Eigenschaften
CAS-Nummer |
919996-75-1 |
|---|---|
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
1-hydroxy-3-[(3-phenoxyphenyl)methyl]urea |
InChI |
InChI=1S/C14H14N2O3/c17-14(16-18)15-10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,18H,10H2,(H2,15,16,17) |
InChI-Schlüssel |
MHDAROXTDZBKGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



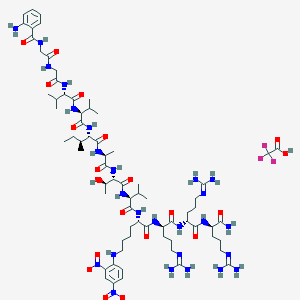
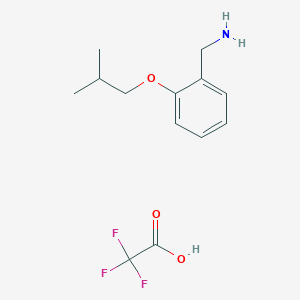
![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)

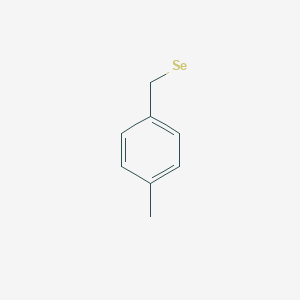
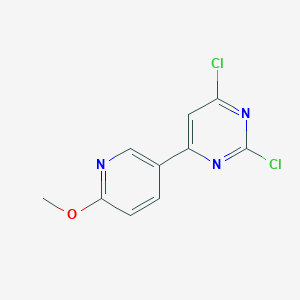
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)

